molecular formula C26H25N3O3 B2387413 2-amino-3-(4-isopropylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide CAS No. 906162-74-1

2-amino-3-(4-isopropylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide

Cat. No. B2387413
CAS RN: 906162-74-1
M. Wt: 427.504
InChI Key: YPZFWKOBDUBVKL-UHFFFAOYSA-N
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Description

2-amino-3-(4-isopropylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPI-145 or duvelisib and is a potent inhibitor of phosphoinositide 3-kinase (PI3K) delta and gamma isoforms.

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Research into heterocyclic compounds, including indolizines, has demonstrated their vast potential in medicinal chemistry due to their diverse biological activities. Indolizines, being structural isomers of indoles, have shown promise in pharmaceutical development for their antitumor, antimycobacterial, anti-inflammatory, and antiproliferative activities. The synthesis and application of these compounds in drug development highlight their importance in designing new therapeutic agents (Dawood & Abbas, 2020).

Synthesis and Bioactivity of Indolizines

Indolizines' synthesis methods have evolved, offering pathways to construct the indolizine framework efficiently. These methods facilitate the development of indolizine derivatives with potential biological activities, further emphasizing the role of these compounds in drug discovery. The diversity in synthetic approaches allows for the exploration of antimicrobial, antioxidant, anti-inflammatory, and anticonvulsant activities among indolizines, presenting a fertile ground for novel drug development (Singh & Mmatli, 2011).

Advanced Synthesis Techniques for Indolizine Derivatives

Recent advances in the synthesis of indolizine derivatives have focused on radical cyclization and cross-coupling techniques. These methodologies offer efficient routes to construct indolizine frameworks, enabling the creation of derivatives with potential for use in biological and material applications. The innovative synthetic strategies underscore the versatility and significance of indolizine compounds in both pharmaceutical and material sciences (Hui et al., 2021).

Environmental and Cleaner Production Applications

Beyond medicinal chemistry, derivatives of heterocyclic compounds like indolizines have been explored for environmental applications, such as the removal of pollutants from water. Studies have highlighted the efficacy of certain heterocyclic derivatives in adsorption and degradation processes, indicating their potential in cleaner production technologies and environmental remediation (Prasannamedha & Kumar, 2020).

properties

IUPAC Name

2-amino-N-(2-methoxyphenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-16(2)17-11-13-18(14-12-17)25(30)24-23(27)22(20-9-6-7-15-29(20)24)26(31)28-19-8-4-5-10-21(19)32-3/h4-16H,27H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZFWKOBDUBVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-isopropylbenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide

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